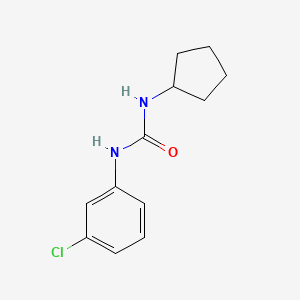
N-(3-chlorophenyl)-N'-cyclopentylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCP is a white crystalline solid that belongs to the class of phenylurea derivatives. It was first synthesized in the 1960s as a potential herbicide, but its use in agriculture was discontinued due to its toxicity to non-target organisms. However, CCP has found wide application in scientific research, particularly in the field of neuroscience.
科学的研究の応用
CCP has been extensively used in scientific research as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. It is involved in the transmission of pain signals and inflammation. CCP has been shown to block TRPV1-mediated responses in vitro and in vivo, making it a valuable tool for studying the role of TRPV1 in pain and inflammation.
作用機序
CCP acts as a competitive antagonist of TRPV1 by binding to the channel's pore domain. It prevents the influx of calcium ions into the cell, which is responsible for the pain and inflammation response. CCP has also been shown to inhibit the activity of other ion channels, such as the acid-sensing ion channel 3 (ASIC3), which is involved in acid-induced pain.
Biochemical and Physiological Effects:
CCP has been shown to reduce pain and inflammation in various animal models, including neuropathic pain, inflammatory pain, and visceral pain. It has also been shown to have anti-inflammatory effects in the lungs and intestines. CCP has been shown to be well-tolerated in animals, with no significant side effects observed at therapeutic doses.
実験室実験の利点と制限
CCP is a valuable tool for studying the role of TRPV1 in pain and inflammation. It is highly selective for TRPV1, with minimal off-target effects. CCP is also stable and easy to use in experiments. However, CCP has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo. CCP is also not suitable for studying the role of TRPV1 in thermoregulation, as it does not affect the channel's response to heat.
将来の方向性
There are several future directions for research on CCP. One area of interest is the development of more potent and selective TRPV1 antagonists that can overcome the limitations of CCP. Another area of interest is the study of TRPV1 in other physiological processes, such as thermoregulation and metabolism. Additionally, the role of TRPV1 in various diseases, such as cancer and diabetes, is an area of active research. Finally, the use of CCP in combination with other drugs for the treatment of pain and inflammation is an area of potential clinical application.
Conclusion:
In conclusion, CCP is a valuable tool for studying the role of TRPV1 in pain and inflammation. Its unique properties make it a valuable asset in scientific research, with potential clinical applications in the future. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of CCP.
合成法
CCP can be synthesized by the reaction of 3-chloroaniline with cyclopentyl isocyanate in the presence of a catalyst such as triethylamine. The resulting compound is purified by recrystallization from a suitable solvent.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-9-4-3-7-11(8-9)15-12(16)14-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJGBGCHZXCNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-cyclopentylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5631882.png)
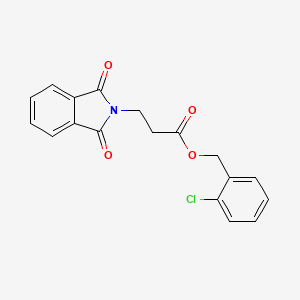
![N~2~-methyl-N~1~-{rel-(3R,4S)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-N~2~-4-piperidinylglycinamide dihydrochloride](/img/structure/B5631896.png)
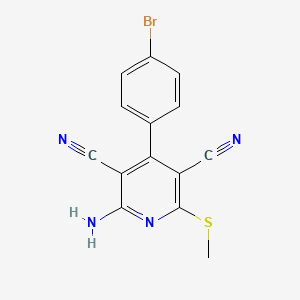
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5631913.png)
![2-(3-methoxypropyl)-8-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631920.png)
![9-allyl-4-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5631927.png)
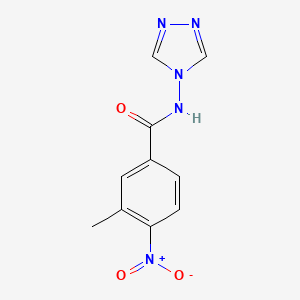
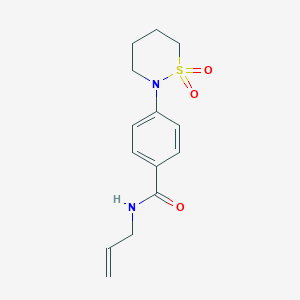
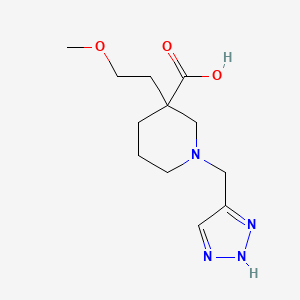
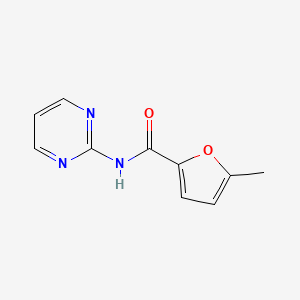
![2-(4-fluorophenyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631970.png)

![1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5631987.png)